Cas no 2229241-29-4 (3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene)

3-Bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene is a halogenated thiophene derivative with a reactive chloropropenyl substituent, making it a versatile intermediate in organic synthesis. Its bromo and chloro functional groups provide multiple sites for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The thiophene core contributes to electron-rich properties, useful in conjugated systems for optoelectronic applications. The compound’s structural features allow for selective cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic frameworks. Its stability under standard handling conditions ensures reliable performance in synthetic workflows. This compound is particularly valuable for researchers developing novel bioactive molecules or functional materials.
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene structure
2229241-29-4 structure
Product name:3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
CAS No:2229241-29-4
MF:C8H8BrClS
Molecular Weight:251.571119308472
CID:5847545
PubChem ID:165712394

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 化学的及び物理的性質

名前と識別子

    • 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
    • 2229241-29-4
    • EN300-1919311
    • インチ: 1S/C8H8BrClS/c1-5(4-10)8-3-7(9)6(2)11-8/h3H,1,4H2,2H3
    • InChIKey: FHXQDKIFFFJYQG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C)CCl)SC=1C

計算された属性

  • 精确分子量: 249.92186g/mol
  • 同位素质量: 249.92186g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.2Ų
  • XLogP3: 4.2

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1919311-0.25g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
0.25g
$1183.0 2023-09-17
Enamine
EN300-1919311-5.0g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
5g
$3728.0 2023-05-31
Enamine
EN300-1919311-0.5g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
0.5g
$1234.0 2023-09-17
Enamine
EN300-1919311-0.1g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
0.1g
$1131.0 2023-09-17
Enamine
EN300-1919311-1.0g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
1g
$1286.0 2023-05-31
Enamine
EN300-1919311-2.5g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
2.5g
$2520.0 2023-09-17
Enamine
EN300-1919311-0.05g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
0.05g
$1080.0 2023-09-17
Enamine
EN300-1919311-5g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
5g
$3728.0 2023-09-17
Enamine
EN300-1919311-1g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
1g
$1286.0 2023-09-17
Enamine
EN300-1919311-10g
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
2229241-29-4
10g
$5528.0 2023-09-17

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 関連文献

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiopheneに関する追加情報

3-Bromo-5-(3-Chloroprop-1-en-2-yl)-2-Methylthiophene: A Comprehensive Overview

The compound 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene (CAS No. 2229241-29-4) is a fascinating molecule with a unique structure and diverse applications. This thiophene derivative has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its intriguing properties and potential for further functionalization. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

Thiophene derivatives have long been recognized for their aromatic stability and electronic properties, making them valuable building blocks in organic synthesis. The presence of a bromo group at the 3-position and a chlorinated propenyl group at the 5-position introduces additional complexity and functionality to the molecule. Recent studies have highlighted the importance of such substitutions in modulating electronic properties and enhancing reactivity, which are critical factors in applications ranging from electronics to drug design.

The synthesis of 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. One common approach involves the coupling of thiophene precursors with appropriately substituted bromo and chloroalkene groups under controlled conditions. Researchers have recently explored the use of transition metal catalysts to improve reaction efficiency and selectivity, leading to higher yields and purer products.

In terms of applications, this compound has shown promise in several areas. In the realm of electronics, its ability to act as a π-conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating such thiophene derivatives into polymer frameworks can enhance charge transport properties, paving the way for more efficient electronic devices.

Another promising application lies in pharmacology. The bromo and chloro substituents on the thiophene ring provide opportunities for bioisosteric replacements and receptor interactions, making this compound a potential lead molecule in drug discovery. For instance, researchers have investigated its role as a modulator of ion channels and enzymes, which could have implications in treating various diseases such as epilepsy or cancer.

From an environmental perspective, the stability and biodegradability of 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene are critical considerations. Recent eco-friendly synthesis methods have been developed to minimize waste generation and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemistry practices.

In conclusion, 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as an important molecule for future research. As scientists continue to explore its properties and functionalities, we can expect even more innovative uses for this remarkable thiophene derivative.

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